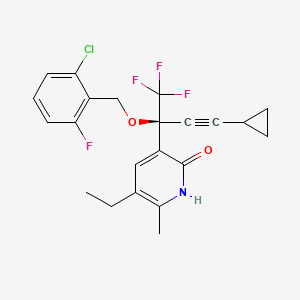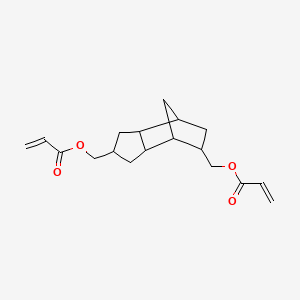
Thymidine, 3'-deoxy-3'-(5-methyl-1H-1,2,3-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)-: is a synthetic nucleoside analog. It is structurally derived from thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the substitution of the 3’-hydroxyl group with a 5-methyl-1H-1,2,3-triazol-1-yl group, which imparts unique chemical and biological properties to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- typically involves a multi-step process. One common method is the click chemistry approach, where an azide-functionalized thymidine derivative reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions often include:
Solvent: Typically, a mixture of water and an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Catalyst: Copper(I) iodide or copper(II) sulfate with sodium ascorbate as a reducing agent.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Industrial Production Methods: While specific industrial production methods are not widely documented, the principles of click chemistry and nucleoside analog synthesis are scalable. Industrial production would likely involve optimization of reaction conditions for higher yields and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can modify the triazole ring or the thymidine moiety .
Aplicaciones Científicas De Investigación
Chemistry: Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a versatile intermediate in medicinal chemistry for the development of antiviral and anticancer agents .
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. Its incorporation into DNA can help elucidate the roles of various enzymes involved in these processes .
Medicine: The compound has potential therapeutic applications, particularly in antiviral and anticancer therapies. Its ability to interfere with DNA synthesis makes it a candidate for the development of drugs targeting rapidly dividing cells, such as cancer cells and viruses .
Industry: In the pharmaceutical industry, Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is used in the production of nucleoside analog drugs. Its unique properties make it valuable for the development of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into DNA during replication. The modified nucleoside can inhibit DNA polymerase, leading to chain termination and the inhibition of DNA synthesis . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses. The compound targets molecular pathways involved in DNA replication and repair, making it a potent inhibitor of these processes .
Comparación Con Compuestos Similares
3’-Azidothymidine (AZT): Another nucleoside analog used in antiviral therapy, particularly for HIV.
2’,3’-Dideoxythymidine: A nucleoside analog used in antiviral and anticancer research.
4’-Azidothymidine: A derivative with similar antiviral properties.
Uniqueness: Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This modification enhances its stability and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
127728-27-2 |
|---|---|
Fórmula molecular |
C13H17N5O4 |
Peso molecular |
307.31 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(5-methyltriazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H17N5O4/c1-7-5-17(13(21)15-12(7)20)11-3-9(10(6-19)22-11)18-8(2)4-14-16-18/h4-5,9-11,19H,3,6H2,1-2H3,(H,15,20,21)/t9-,10+,11+/m0/s1 |
Clave InChI |
YJAYSYKRZDAHSE-HBNTYKKESA-N |
SMILES isomérico |
CC1=CN=NN1[C@H]2C[C@@H](O[C@@H]2CO)N3C=C(C(=O)NC3=O)C |
SMILES canónico |
CC1=CN=NN1C2CC(OC2CO)N3C=C(C(=O)NC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


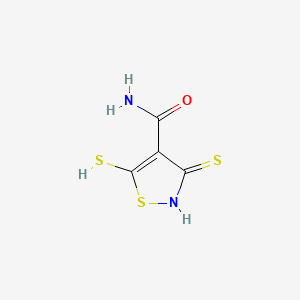

![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15193637.png)
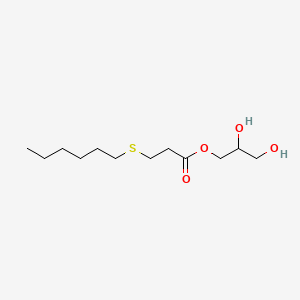
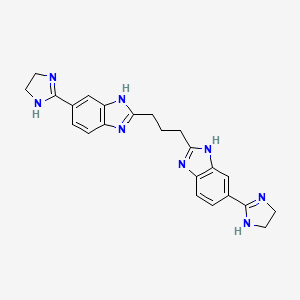
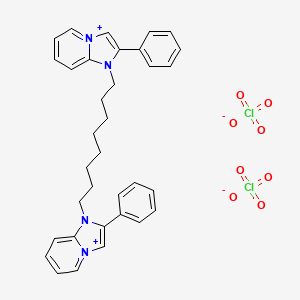
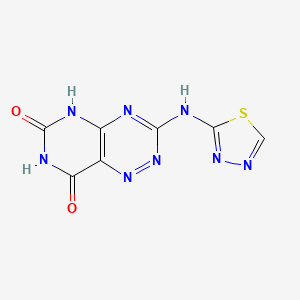
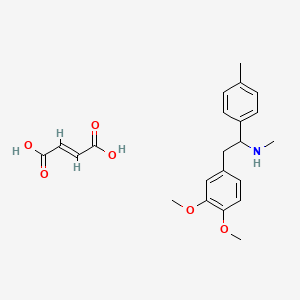
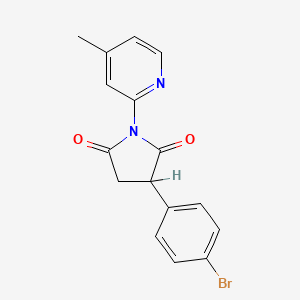
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)

